molecular formula C23H31F3N2O3 B12785968 (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide CAS No. 155651-61-9

(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide

Cat. No.: B12785968
CAS No.: 155651-61-9
M. Wt: 440.5 g/mol
InChI Key: QNXAOMLOAUKAIA-OSJFWVIPSA-N
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Description

(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is a synthetic compound that belongs to the class of steroidal molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide typically involves multi-step organic reactions The starting material is usually a steroidal precursor, which undergoes several chemical transformations including oxidation, reduction, and substitution reactions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the 3-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Trifluoromethyl iodide, trifluoroacetic anhydride

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated steroidal compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of steroidal molecules under various chemical conditions.

Biology

Biologically, (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is investigated for its potential as a hormone analog. It may interact with hormone receptors and influence biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer. Its ability to modulate hormone activity makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets such as hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Finasteride: A 4-azaandrost-1-ene derivative used in the treatment of benign prostatic hyperplasia.

    Dutasteride: Another 4-azaandrost-1-ene derivative with similar applications as finasteride.

Uniqueness

What sets (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide apart is the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its stability, bioavailability, and interaction with biological targets.

Properties

CAS No.

155651-61-9

Molecular Formula

C23H31F3N2O3

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H31F3N2O3/c1-12(19(30)23(24,25)26)27-20(31)16-6-5-14-13-4-7-17-22(3,11-9-18(29)28-17)15(13)8-10-21(14,16)2/h9,11-17H,4-8,10H2,1-3H3,(H,27,31)(H,28,29)/t12?,13-,14-,15-,16+,17+,21-,22+/m0/s1

InChI Key

QNXAOMLOAUKAIA-OSJFWVIPSA-N

Isomeric SMILES

CC(C(=O)C(F)(F)F)NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C

Canonical SMILES

CC(C(=O)C(F)(F)F)NC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C

Origin of Product

United States

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